molecular formula C21H19N3O3S B13958277 Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)- CAS No. 53222-12-1

Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)-

Cat. No.: B13958277
CAS No.: 53222-12-1
M. Wt: 393.5 g/mol
InChI Key: JTHRJLMHWLCGPD-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- is a complex organic compound with the molecular formula C20H17N3O2S. It is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines .

Scientific Research Applications

Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the nucleic acids. This can inhibit DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other acridine derivatives and potentially more effective in certain applications .

Properties

CAS No.

53222-12-1

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C21H19N3O3S/c1-27-16-11-12-20-18(13-16)21(17-5-3-4-6-19(17)23-20)22-14-7-9-15(10-8-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23)

InChI Key

JTHRJLMHWLCGPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

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